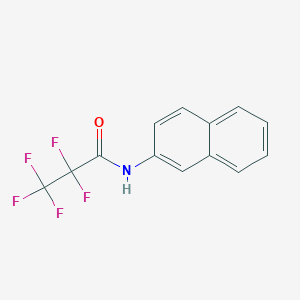
2,2,3,3,3-pentafluoro-N-naphthalen-2-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,3-pentafluoro-N-naphthalen-2-ylpropanamide is a chemical compound with the molecular formula C₁₃H₈F₅NO and a molecular weight of 289.2007 g/mol . This compound is known for its unique structure, which includes a naphthalene ring and a pentafluoropropionamide group. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,3-pentafluoro-N-naphthalen-2-ylpropanamide typically involves the reaction of naphthylamine with pentafluoropropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,3-pentafluoro-N-naphthalen-2-ylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing pentafluoro group.
Oxidation and Reduction: The naphthalene ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include substituted naphthalenes, oxidized or reduced derivatives of the naphthalene ring, and hydrolyzed products such as carboxylic acids and amines .
Applications De Recherche Scientifique
2,2,3,3,3-pentafluoro-N-naphthalen-2-ylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,3,3,3-pentafluoro-N-naphthalen-2-ylpropanamide involves its interaction with specific molecular targets. The pentafluoro group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The naphthalene ring can interact with aromatic amino acids in proteins, leading to inhibition or modulation of enzyme activity. The compound may also interact with nucleic acids, affecting gene expression and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,3-pentafluoro-N-(2-hydroxy-4-nitro-phenyl)-propanamide: This compound has a similar structure but includes a hydroxy and nitro group on the phenyl ring.
2,2,3,3,3-pentafluoro-1-propanol: This compound lacks the naphthalene ring and has a hydroxyl group instead of an amide group.
Uniqueness
2,2,3,3,3-pentafluoro-N-naphthalen-2-ylpropanamide is unique due to its combination of a highly fluorinated propionamide group and a naphthalene ring. This structure imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
21970-68-3 |
|---|---|
Formule moléculaire |
C13H8F5NO |
Poids moléculaire |
289.20 g/mol |
Nom IUPAC |
2,2,3,3,3-pentafluoro-N-naphthalen-2-ylpropanamide |
InChI |
InChI=1S/C13H8F5NO/c14-12(15,13(16,17)18)11(20)19-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,19,20) |
Clé InChI |
FHEJXRVRKCCFKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbaldehyde](/img/structure/B13431567.png)
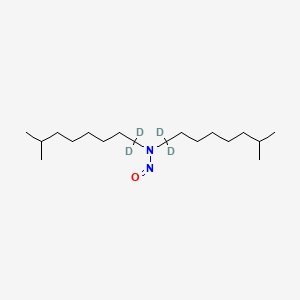

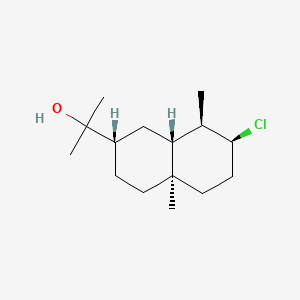
![2-[(E)-[3-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;dihydrochloride](/img/structure/B13431589.png)
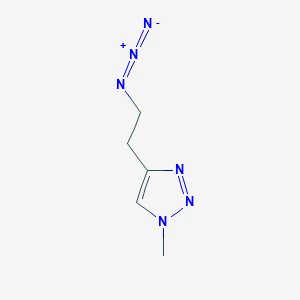
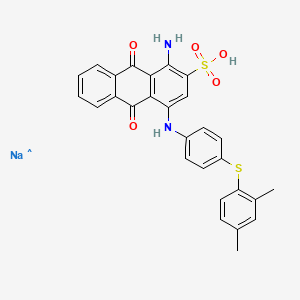
![1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine](/img/structure/B13431600.png)
![[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl] acetate](/img/structure/B13431609.png)
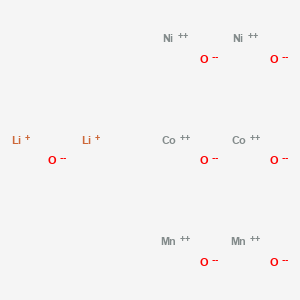
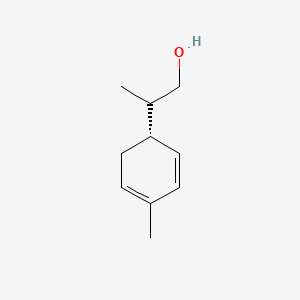

![2-amino-9-[(2S,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13431635.png)
![2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13431636.png)
